molecular formula C10H18O B3191241 Pulegol CAS No. 529-02-2

Pulegol

Cat. No.: B3191241
CAS No.: 529-02-2
M. Wt: 154.25 g/mol
InChI Key: JGVWYJDASSSGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pulegol is a natural product found in Mentha spicata, Mentha arvensis, and Zanthoxylum schinifolium with data available.

Properties

CAS No.

529-02-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

5-methyl-2-propan-2-ylidenecyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8,10-11H,4-6H2,1-3H3

InChI Key

JGVWYJDASSSGEK-UHFFFAOYSA-N

SMILES

CC1CCC(=C(C)C)C(C1)O

Canonical SMILES

CC1CCC(=C(C)C)C(C1)O

Key on ui other cas no.

529-02-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 200 ml capacity autoclave was charged with 30.4 g (200 mmol) of pulegone, 19.1 mg (0.02 mmol) of RuCl2(PPh3)3(propanediamine), 44.9 mg (0.4 mmol) of t-BuOK and 2-propanol (15 ml), and the mixture was stirred at 30° C. for 18 hours while forcing 3 Mpa of hydrogen. After completion of the reaction, hydrogen was purged and the reaction solution was concentrated and distilled under a reduced pressure to obtain 30.2 g of pulegol. The yield was 98%.
Quantity
30.4 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2(PPh3)3(propanediamine)
Quantity
19.1 mg
Type
reactant
Reaction Step One
Quantity
44.9 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

A 100 ml capacity autoclave was charged with 3.04 g (20 mmol) of pulegone, 19.1 mg (0.02 mmol) of RuCl2(PPh3)3, 0.2 M 1,3-diaminopropane 2-propanol solution (0.2 ml), 0.2 M potassium hydroxide 2-propanol solution (1.0 ml) and 2-propanol (14 ml), and the mixture was stirred at 25° C. for 3 hours under a hydrogen pressure of 2 MPa. After completion of the reaction, hydrogen was purged, the reaction solution was concentrated and then distillation was carried out under a reduced pressure to obtain 2.61 g of pulegol. The yield was 85%.
Quantity
3.04 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2(PPh3)3
Quantity
19.1 mg
Type
reactant
Reaction Step One
Name
1,3-diaminopropane 2-propanol
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
potassium hydroxide 2-propanol
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

A 500 ml capacity autoclave was charged with 150 g (1 mol) of piperitenone, 18.6 mg (0.04 mmol) of [Rh(cod)2]PF6, 47.2 mg (0.04 mmol) of (S)-DTBM-SEGPHOS, 14.8 mg (0.02 mmol) of BrPPh3(CH2)4PPh3Br and 7.5 ml of ethyl acetate, and the reaction was carried out at 50° C. for 20 hours under a hydrogen pressure of 3 Mpa. After completion of the reaction, hydrogen was purged, the reaction solution was concentrated and then distillation was carried out under a reduced pressure to obtain 136.8 g of pulegol. The yield was 90%.
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
[Rh(cod)2]PF6
Quantity
18.6 mg
Type
reactant
Reaction Step One
Quantity
47.2 mg
Type
reactant
Reaction Step One
[Compound]
Name
BrPPh3(CH2)4PPh3Br
Quantity
14.8 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pulegol
Reactant of Route 2
Pulegol
Reactant of Route 3
Pulegol
Reactant of Route 4
Reactant of Route 4
Pulegol
Reactant of Route 5
Pulegol
Reactant of Route 6
Pulegol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.